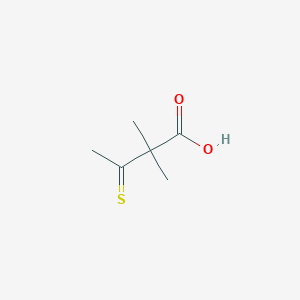
2,2-Dimethyl-3-sulfanylidenebutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-sulfanylidenebutanoic acid is an organic compound with the molecular formula C6H10O2S It is characterized by the presence of a sulfanylidenebutanoic acid group attached to a dimethyl-substituted carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-sulfanylidenebutanoic acid typically involves the reaction of acetylene with methylpropenal under wet chemical conditions. The initial product, 2,2-dimethyl-3-butenal, is then subjected to an oxidation reaction to yield this compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and efficient production rates.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-sulfanylidenebutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidenebutanoic acid group to thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidenebutanoic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2,2-Dimethyl-3-sulfanylidenebutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
作用機序
The mechanism of action of 2,2-Dimethyl-3-sulfanylidenebutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its sulfur-containing group plays a crucial role in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
2,2-Dimethylbutanoic acid: Lacks the sulfur group, resulting in different chemical properties and reactivity.
3-Sulfanylidenebutanoic acid: Similar structure but without the dimethyl substitution, leading to variations in its applications and reactivity.
Uniqueness
2,2-Dimethyl-3-sulfanylidenebutanoic acid is unique due to the presence of both dimethyl and sulfanylidenebutanoic acid groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
185807-65-2 |
|---|---|
分子式 |
C6H10O2S |
分子量 |
146.21 g/mol |
IUPAC名 |
2,2-dimethyl-3-sulfanylidenebutanoic acid |
InChI |
InChI=1S/C6H10O2S/c1-4(9)6(2,3)5(7)8/h1-3H3,(H,7,8) |
InChIキー |
UHBLLWNPSHZCFV-UHFFFAOYSA-N |
正規SMILES |
CC(=S)C(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


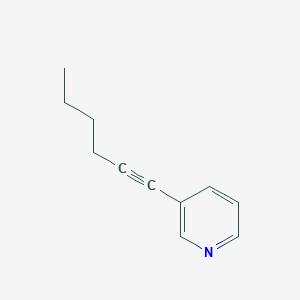
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene](/img/structure/B14244272.png)

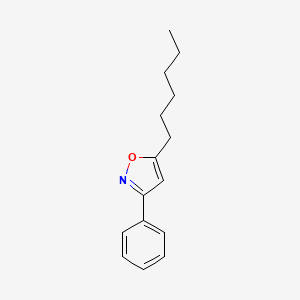
![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)

![4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14244297.png)

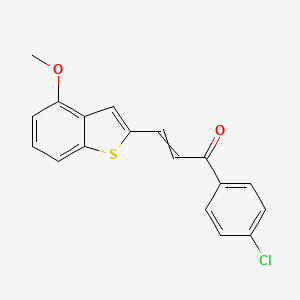
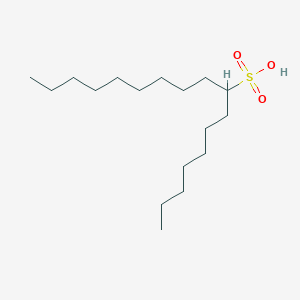
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)

![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
